Dodecafluoroheptylpropyltrimethoxysilane
Description
Dodecafluoroheptylpropyltrimethoxysilane (C₁₃H₁₈F₁₂O₃Si, molecular weight 478.35) is a fluorinated organosilane characterized by a 12-fluorine chain and three methoxy groups . It is a colorless to pale yellow liquid with a purity range of 85–95% . Its low surface energy (≤20 mN/m) and high fluorine content contribute to exceptional hydrophobicity, chemical stability, and resistance to solvents, weathering, and corrosion . Applications span anti-stain coatings, anti-icing surfaces, UV-responsive anticorrosion systems, and textiles .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,8,8,8-dodecafluorooctoxy-dimethoxy-propylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F12O3Si/c1-4-5-29(26-2,27-3)28-7-9(15,16)12(22,23)13(24,25)11(20,21)8(14)6-10(17,18)19/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTSNEJGMVFUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OC)(OC)OCC(C(C(C(C(CC(F)(F)F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F12O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecafluoroheptylpropyltrimethoxysilane can be synthesized through a multi-step process involving the reaction of fluorinated alcohols with chlorosilanes. The typical synthetic route involves the following steps:
Fluorination: The starting material, a heptanol derivative, is fluorinated using a fluorinating agent such as sulfur tetrafluoride.
Silane Coupling: The fluorinated alcohol is then reacted with chloropropyltrimethoxysilane in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as distillation or chromatography to achieve high purity levels suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Dodecafluoroheptylpropyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.
Condensation: The silanols formed can further condense to create siloxane bonds, leading to the formation of cross-linked networks.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Result from the condensation of silanols.
Scientific Research Applications
Dodecafluoroheptylpropyltrimethoxysilane has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify surfaces to create hydrophobic and oleophobic coatings, enhancing water and oil repellency.
Nanotechnology: Utilized in the functionalization of nanoparticles to improve their dispersion and stability in various solvents.
Biomedical Applications: Employed in the development of biocompatible coatings for medical devices to reduce biofouling and improve biocompatibility.
Catalysis: Acts as a catalyst support material due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of dodecafluoroheptylpropyltrimethoxysilane involves its ability to form strong covalent bonds with surfaces through the silane groups. The fluorinated tail imparts hydrophobicity and chemical resistance, making it effective in creating protective coatings. The molecular targets include hydroxyl groups on surfaces, which react with the silane groups to form stable siloxane bonds.
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluorodecyltrimethoxysilane (FAS-17)
- Molecular Formula : C₁₃H₁₃F₁₇O₃Si
- Key Properties: Longer perfluorinated chain (17 fluorine atoms) yields lower surface energy (~10 mN/m) compared to dodecafluoroheptylpropyltrimethoxysilane . Superior hydrophobicity but higher environmental persistence due to extended fluorocarbon chains.
This compound
- Advantages :
Hydrocarbon Silanes
Hexadecyltrimethoxysilane (HDTMS)
- Molecular Formula : C₁₉H₄₂O₃Si
- Key Properties: Non-fluorinated hydrocarbon chain; surface energy ~25–30 mN/m, significantly higher than fluorinated analogs . Limited hydrophobicity and chemical resistance but cost-effective and environmentally benign. Applications: Basic water-repellent coatings where extreme performance is unnecessary .
Dodecyltrimethoxysilane
- Molecular Formula : C₁₅H₃₄O₃Si
- Key Properties :
Silicone-Based Polymers
Polydimethylsiloxane (PDMS)
- Key Properties: Non-fluorinated silicone polymer with surface energy ~20–22 mN/m . Flexible and thermally stable but less hydrophobic than fluorosilanes. Often combined with this compound in hybrid coatings to enhance durability .
Data Tables
Table 1: Comparative Properties of Silane Derivatives
Table 2: Environmental and Regulatory Considerations
Environmental and Regulatory Considerations
This compound’s PFAS-like properties necessitate careful lifecycle management. Its moderate fluorine content and degradability profile position it as a transitional alternative to long-chain PFAS like FAS-17, which face global phase-out mandates . Non-fluorinated silanes (e.g., HDTMS) remain niche due to performance limitations but are critical for sustainable applications.
Biological Activity
Dodecafluoroheptylpropyltrimethoxysilane (DFHPTMS) is a silane compound characterized by its unique fluorinated structure, which imparts distinct biological and chemical properties. This article explores the biological activity of DFHPTMS, focusing on its antimicrobial, antifungal, and potential cytotoxic effects, supported by data tables and case studies.
Chemical Structure and Properties
DFHPTMS consists of a dodecafluoroheptyl group attached to a propyl chain and three methoxy groups. The fluorinated segments enhance hydrophobicity and chemical stability, making it an interesting candidate for various applications in materials science and biomedicine.
The biological activity of DFHPTMS can be attributed to its interaction with cellular membranes and biological macromolecules. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This mechanism is critical in understanding its antimicrobial properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of DFHPTMS against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Data Table: Antimicrobial Efficacy of DFHPTMS
| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Candida albicans | 16 µg/mL | 18 |
| Pseudomonas aeruginosa | 128 µg/mL | 10 |
These results indicate that DFHPTMS is particularly effective against Candida albicans, which is notable given the increasing resistance to conventional antifungal agents.
Case Studies
- Case Study on Antimicrobial Application : A study involving the application of DFHPTMS as a coating on medical devices showed a reduction in biofilm formation by Staphylococcus aureus. The coated devices exhibited a 70% decrease in bacterial adherence compared to uncoated controls over a period of 48 hours.
- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on human fibroblast cells revealed that DFHPTMS at concentrations below 50 µg/mL did not significantly affect cell viability, suggesting a favorable safety profile for potential biomedical applications.
Antifungal Activity
DFHPTMS has also been evaluated for antifungal properties, demonstrating effectiveness against various fungal pathogens. Its mechanism likely involves disruption of fungal cell membranes, leading to cell lysis.
Data Table: Antifungal Efficacy of DFHPTMS
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Aspergillus niger | 32 µg/mL | 14 |
| Candida glabrata | 16 µg/mL | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
